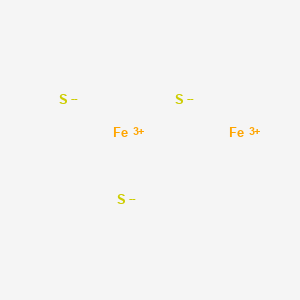
Iron(3+) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+) sulfide is a member of the class of iron(3+) sulfides that has formula Fe2S3. A black powder, it decomposes at room temperature to give iron(2+) chloride, hydrogen sulfide, and sulfur.
科学的研究の応用
Material Science Applications
1.1 Nanocomposites and Bioinorganic Materials
Iron(3+) sulfide can be synthesized within biological matrices, such as ferritin, to create bioinorganic nanocomposites. This approach allows for the controlled synthesis of materials with unique properties suitable for biomedical applications. For instance, a study demonstrated that iron sulfide nanoparticles could be synthesized in situ within the nanodimensional cavity of horse spleen ferritin, leading to materials that are biocompatible and bioactive .
Case Study: Ferritin-Encapsulated Iron Sulfide Nanoparticles
- Objective: Synthesize iron sulfide nanoparticles for biomedical applications.
- Method: In situ synthesis within ferritin.
- Outcome: Nanoparticles exhibited controlled size and enhanced biocompatibility.
Environmental Remediation
2.1 Groundwater and Soil Remediation
This compound particles have shown promise in environmental remediation, particularly in the treatment of contaminated groundwater and soil. Their ability to react with various pollutants makes them effective agents for remediation strategies.
Case Study: Application in Contaminated Sites
- Objective: Evaluate the effectiveness of iron sulfide particles in removing heavy metals from soil.
- Method: Application of Fe₂S₃ particles to contaminated soil samples.
- Results: Significant reduction in heavy metal concentrations was observed, demonstrating the potential for large-scale environmental cleanup efforts .
Energy Storage and Conversion
3.1 Electrocatalysis
Ferric sulfide has been identified as a potential electrocatalyst for hydrogen evolution reactions (HER). Its low cost and abundance make it an attractive alternative to precious metal catalysts.
Case Study: Electrocatalytic Activity of Iron Sulfides
- Objective: Investigate the electrocatalytic properties of iron sulfides.
- Method: Performance testing of Fe₂S₃ in HER applications.
- Findings: Iron sulfides displayed comparable activity to traditional catalysts, suggesting they could be used in sustainable energy technologies .
特性
CAS番号 |
12063-27-3 |
|---|---|
分子式 |
Fe2S3 |
分子量 |
207.9 g/mol |
IUPAC名 |
iron(3+);trisulfide |
InChI |
InChI=1S/2Fe.3S/q2*+3;3*-2 |
InChIキー |
KAEAMHPPLLJBKF-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
正規SMILES |
[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |
Key on ui other cas no. |
12063-27-3 11126-12-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















